CCR4 Antagonist Potency Comparison
This compound exhibits potent CCR4 antagonist activity with an IC₅₀ of 7.90 nM in a [³⁵S]GTPγS binding assay using human CCR4 expressed in CHO cells [1]. A structurally distinct pyrrolidinone derivative (CHEMBL2018954) tested under identical assay conditions demonstrates greater potency with an IC₅₀ of 3.89 nM [2]. The 2.0-fold difference in IC₅₀ values (7.90 nM vs. 3.89 nM) reflects the impact of substituent variation on receptor engagement, establishing this compound as a moderately potent scaffold within the CCR4 antagonist chemotype.
| Evidence Dimension | CCR4 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.90 nM |
| Comparator Or Baseline | CHEMBL2018954 (structurally distinct pyrrolidinone CCR4 antagonist): 3.89 nM |
| Quantified Difference | 2.0-fold lower potency (3.89 nM vs. 7.90 nM) |
| Conditions | [³⁵S]GTPγS binding assay; human CCR4 expressed in CHO cell membranes |
Why This Matters
This quantitative comparison enables procurement decisions based on the specific potency requirements of CCR4-targeting assays—select this compound when moderate potency is sufficient or when scaffold-specific SAR exploration is the objective.
- [1] BindingDB. BDBM50500894 (CHEMBL3799578): IC₅₀ = 7.90 nM, antagonist activity at human CCR4 expressed in CHO cells by [³⁵S]GTPγS assay. Accessed 2026. View Source
- [2] BindingDB. BDBM50380884 (CHEMBL2018954): IC₅₀ = 3.89 nM, antagonist activity at human CCR4 expressed in CHO membranes by [³⁵S]GTPγS binding. Accessed 2026. View Source
